molecular formula C17H17NO2 B14202890 5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole CAS No. 918163-11-8

5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole

Cat. No.: B14202890
CAS No.: 918163-11-8
M. Wt: 267.32 g/mol
InChI Key: ARSBZRUCRHFVOE-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethoxy-3-methyl-1-phenyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

918163-11-8

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5,6-dimethoxy-3-methyl-1-phenylindole

InChI

InChI=1S/C17H17NO2/c1-12-11-18(13-7-5-4-6-8-13)15-10-17(20-3)16(19-2)9-14(12)15/h4-11H,1-3H3

InChI Key

ARSBZRUCRHFVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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